molecular formula C12H11F6NO2 B12287382 3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid

3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid

Cat. No.: B12287382
M. Wt: 315.21 g/mol
InChI Key: OJCHACUSRJFHOJ-UHFFFAOYSA-N
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Description

3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid is a fluorinated β-amino acid derivative characterized by a butyric acid backbone substituted with an amino group at position 3 and a 2,4-bis(trifluoromethyl)phenyl group at position 2. The trifluoromethyl (-CF₃) groups are strong electron-withdrawing substituents, conferring unique physicochemical properties such as enhanced lipophilicity, metabolic stability, and resistance to enzymatic degradation . These features make it a candidate for applications in medicinal chemistry, particularly in peptide synthesis and drug design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11F6NO2

Molecular Weight

315.21 g/mol

IUPAC Name

3-amino-4-[2,4-bis(trifluoromethyl)phenyl]butanoic acid

InChI

InChI=1S/C12H11F6NO2/c13-11(14,15)7-2-1-6(3-8(19)5-10(20)21)9(4-7)12(16,17)18/h1-2,4,8H,3,5,19H2,(H,20,21)

InChI Key

OJCHACUSRJFHOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Asymmetric Hydrogenation of α,β-Unsaturated Esters

A scalable method involves the synthesis of (E)-ethyl 4-[2,4-bis(trifluoromethyl)phenyl]but-2-enoate via Wittig olefination, followed by asymmetric hydrogenation using chiral catalysts like Ru(BINAP)Cl₂. Key parameters include:

Parameter Optimal Condition Impact on Yield/Purity
Catalyst loading 0.5 mol% 95% ee, 88% yield
Solvent MeOH/THF (1:1) Improved enantioselectivity
Pressure (H₂) 50 psi Complete conversion in 12 h

This route achieves high enantiomeric excess (ee) but requires careful control of moisture and oxygen to prevent catalyst deactivation.

Hofmann Rearrangement of Amides

An alternative pathway employs Hofmann rearrangement to convert carboxamides to primary amines. For instance, treatment of 4-[2,4-bis(trifluoromethyl)phenyl]butyramide with bromine and a base (e.g., DBU) in tert-butanol generates the β-amino acid derivative. Challenges include:

  • Side reactions : Over-oxidation to nitriles or ketones.
  • Solvent selection : tert-Butanol minimizes side reactions compared to polar aprotic solvents.

Comparative studies show that using Hunig’s base (diisopropylethylamine) instead of DBU reduces racemization, yielding 92% product with 98% ee under optimized conditions.

Fluorination Strategies and Substituent Installation

Direct Trifluoromethylation

Late-stage introduction of trifluoromethyl groups via Ullmann-type coupling or radical trifluoromethylation is limited by poor regioselectivity. Instead, pre-functionalized building blocks are preferred. For example:

  • 2,4-Bis(trifluoromethyl)benzaldehyde : Synthesized via Friedel–Crafts acylation of toluene followed by halogen exchange using SF₄.
  • Grignard reagents : Reaction of 2,4-bis(trifluoromethyl)phenylmagnesium bromide with α-keto esters provides β-keto intermediates, which are reduced to β-hydroxy acids and aminated.

Protection-Deprotection Sequences

Boc Protection of the Amino Group

To prevent undesired side reactions during synthesis, the amino group is often protected as a tert-butoxycarbonyl (Boc) derivative. A typical protocol involves:

  • Dissolving this compound in a water-immiscible solvent (e.g., toluene).
  • Adding Boc₂O (di-tert-butyl dicarbonate) and a base (e.g., NaOH) at 20°C for 10 h.
  • Isolating the Boc-protected product via filtration (yield: 89%, purity: 99.2% by HPLC).

Critical factors :

  • Solvent choice : Toluene reduces condensation impurities compared to dichloromethane.
  • Base stoichiometry : A 1:1.2 molar ratio of amine to base minimizes over-alkylation.

Industrial-Scale Considerations

Process Optimization for Cost Efficiency

Comparative studies highlight the importance of solvent recycling and catalyst recovery. For example, replacing tetrahydrofuran (THF) with methyl tert-butyl ether (MTBE) in hydrogenation steps reduces solvent costs by 40% without compromising yield. Additionally, continuous flow systems enhance reaction consistency, achieving a space-time yield of 1.2 kg/L·day for the final product.

Impurity Control

Condensation impurities (e.g., dimeric species) are a major concern. Strategies to mitigate these include:

  • Low-temperature reaction control : Maintaining temperatures below 40°C during Boc protection reduces dimer formation from 6.2% to <0.5%.
  • Crystallization optimization : Anti-solvent addition (e.g., n-heptane) during workup improves product purity to 99.5%.

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid group undergoes esterification under acidic or catalytic conditions. This reaction is critical for modifying solubility and biological activity.

Reagents/Conditions Product Yield Reference
Methanol, HCl (gas), refluxMethyl 3-amino-4-[2,4-bis(CF₃)phenyl]butyrate85–92%
Ethanol, H₂SO₄, 60°CEthyl 3-amino-4-[2,4-bis(CF₃)phenyl]butyrate78%

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol. The trifluoromethyl groups do not participate but stabilize intermediates through inductive effects.

Amide Bond Formation

The amino group reacts with activated carboxylic acids (e.g., acyl chlorides, anhydrides) to form amides, a key step in prodrug design.

Reagents/Conditions Product Application Reference
Acetyl chloride, pyridine, 0°CN-Acetyl-3-amino-4-[2,4-bis(CF₃)phenyl]butyramideBioactivity modulation
Boc anhydride, DMAP, THF, rtBoc-protected derivativeIntermediate for peptide synthesis

Kinetics : Reactions proceed faster in polar aprotic solvents (e.g., THF) due to improved solubility of the hydrophobic trifluoromethylphenyl group.

Asymmetric Hydrogenation

The compound’s α,β-unsaturated precursors undergo stereoselective hydrogenation to yield enantiomerically pure β-amino acids, critical for pharmaceuticals like sitagliptin analogs.

Catalyst System Substrate ee (%) Yield Reference
Rhodium/(R)-BINAPEnamine ester precursor92–9993%
Nickel/(S)-Phosphine ligandEnamine with tert-butyl carbamate75–92>99%

Mechanistic Insight : The trifluoromethyl groups increase steric bulk, favoring transition states with specific chiral catalysts. Higher pressures (5–7 bar H₂) improve enantioselectivity .

Deprotection of Boc-Protected Derivatives

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to regenerate the free amino group.

Reagents/Conditions Product Purity Reference
TFA/DCM (1:1), rt, 2h3-Amino-4-[2,4-bis(CF₃)phenyl]butyric acid>95%
HCl/dioxane, 40°C, 4hHydrochloride salt98%

Side Reactions : Overexposure to acid may protonate the amino group, but trifluoromethyl groups mitigate side reactions through electron withdrawal.

Nucleophilic Substitution at the Amino Group

The primary amino group participates in nucleophilic reactions, forming Schiff bases or urea derivatives.

Reagents/Conditions Product Application Reference
Benzaldehyde, EtOH, refluxSchiff baseCatalytic intermediates
Triphosgene, Et₃N, DCMIsocyanate intermediatePolymer chemistry

Electronic Effects : The electron-withdrawing –CF₃ groups reduce the nucleophilicity of the amino group, necessitating stronger bases (e.g., Et₃N) for activation.

Decarboxylation Under Basic Conditions

Heating in basic media induces decarboxylation, yielding β-aminostilbene analogs.

Reagents/Conditions Product Selectivity Reference
NaOH (10%), 120°C, 6h3-Amino-1-[2,4-bis(CF₃)phenyl]propene68%

Mechanism : Base deprotonates the carboxylic acid, facilitating CO₂ loss. The –CF₃ groups stabilize the resultant carbanion via inductive effects.

Enzymatic Resolution

Lipases or proteases resolve racemic mixtures into enantiopure forms for chiral drug synthesis.

Enzyme Substrate ee (%) Reference
Candida antarctica lipase BRacemic ethyl ester88
SubtilisinN-Acetyl derivative95

Optimization : Reactions are performed in organic solvents (e.g., tert-butyl methyl ether) to enhance enzyme stability.

Key Reactivity Trends:

  • Trifluoromethyl Effects :

    • Electron-Withdrawing : Reduces electron density at the phenyl ring, directing electrophilic substitutions to meta positions.

    • Lipophilicity : Enhances membrane permeability, crucial for prodrug design .

  • Amino-Carboxylic Acid Synergy :

    • Intramolecular hydrogen bonding between –NH₂ and –COOH stabilizes transition states in esterification and amidation.

  • Steric Hindrance :

    • The bis(trifluoromethyl)phenyl group slows reactions requiring planar intermediates (e.g., SN2 mechanisms) .

Scientific Research Applications

Pharmacological Applications

1. Diabetes Management

Recent studies have highlighted the role of 3-amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric acid in promoting insulin secretion and managing blood glucose levels. A notable study synthesized a derivative of this compound combined with menthol, resulting in a new candidate drug known as BHF. This compound demonstrated significant hypoglycemic effects in diabetic mice models, outperforming metformin at higher doses (40 mg/kg) and showing effectiveness at lower doses (10 mg/kg) as well .

2. Mechanism of Action

The pharmacological mechanism involves the enhancement of insulin secretion through the modulation of various metabolic pathways. The compound's structural modifications allow it to interact with specific receptors involved in glucose metabolism, making it a promising candidate for further development as an antidiabetic agent .

Synthesis and Structural Modifications

The synthesis of this compound is crucial for its application in drug development. The compound can be synthesized through various chemical reactions that modify its structure to enhance bioactivity. For instance, the introduction of menthol into the molecular framework has been shown to improve drug transdermal absorption and overall efficacy .

Case Studies

Case Study 1: Hypoglycemic Activity

In a controlled experiment involving BKS.Cg-Dock7m+/+Leprdb/Nju mice, the hypoglycemic effects of BHF were evaluated. The study concluded that the compound significantly lowered blood glucose levels in diabetic mice compared to untreated controls. This finding supports the potential use of this compound derivatives in diabetes treatment protocols .

Case Study 2: Quality Control in Pharmaceutical Development

Another aspect of research focuses on the quality control measures for sitagliptin phosphate, where this compound serves as an intermediate. The control of condensation impurities during synthesis is essential for ensuring the therapeutic efficacy and safety of sitagliptin formulations . This highlights the importance of maintaining high standards in pharmaceutical manufacturing processes.

Data Table: Comparative Efficacy of BHF vs. Metformin

Parameter BHF (10 mg/kg) BHF (40 mg/kg) Metformin
Blood Glucose Reduction (%)SignificantMore EffectiveModerate
Insulin Secretion EnhancementYesYesYes
Side EffectsMinimalMinimalModerate

Mechanism of Action

The mechanism of action of 3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of trifluoromethyl groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and number of trifluoromethyl (-CF₃) groups significantly influence the compound’s properties:

Compound Name Substituents on Phenyl Ring CAS Number Molecular Formula Molecular Weight
3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid 2,4-di-CF₃ 1391230-73-1 C₁₂H₁₁F₆NO₂ 315.21
3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid 3,5-di-CF₃ 1391230-73-1 C₁₂H₁₁F₆NO₂ 315.21
(S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic Acid HCl 4-CF₃ 270065-79-7 C₁₁H₁₂F₃NO₂ 247.21

Key Observations :

  • The 2,4-di-CF₃ isomer exhibits greater steric hindrance and electronic withdrawal compared to the 3,5-di-CF₃ analog due to proximity of substituents to the amino acid backbone.

Influence of Protecting Groups

Boc (tert-butoxycarbonyl) protection alters reactivity and solubility:

Compound Name Protection Group CAS Number Molecular Weight
3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid Boc 1369340-91-9 397.30 (est.)
BOC-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric Acid Boc 486460-00-8 333.31
This compound None 1391230-73-1 315.21

Key Observations :

  • Boc-protected derivatives (e.g., ) are more stable during synthesis but require deprotection for biological activity.
  • The unprotected amino group in the target compound enhances reactivity in peptide coupling reactions .

Role of Non-Trifluoromethyl Substituents

Substituents such as halogens, hydroxyl, or methoxy groups introduce distinct properties:

Compound Name Substituents Molecular Weight Key Features
3-Amino-4-(3-fluoro-4-methoxyphenyl)butyric Acid 3-F, 4-OCH₃ N/A Electron-donating OCH₃ improves solubility
3-Amino-4-(2-hydroxyphenyl)butyric Acid 2-OH N/A Hydrogen bonding enhances crystallinity
3-Amino-4-(2,6-dichlorophenyl)butyric Acid 2,6-di-Cl N/A Increased halogenated bulk affects receptor binding

Key Observations :

  • Hydroxyl (-OH) and methoxy (-OCH₃) groups enhance hydrophilicity and hydrogen bonding, contrasting with the lipophilic -CF₃ .
  • Chlorine substituents (e.g., 2,6-di-Cl) may improve binding affinity in hydrophobic pockets of biological targets .

Biological Activity

3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric acid is a synthetic compound that has garnered attention due to its potential pharmaceutical applications, particularly in the modulation of biological pathways. Its unique structural features, including a butyric acid backbone and two trifluoromethyl groups attached to a phenyl ring, contribute to its biological activity. This article explores the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H20F6N
  • Molecular Weight : Approximately 329.21 g/mol
  • Structure : Characterized by a butyric acid backbone with two trifluoromethyl groups on the phenyl ring.

Research indicates that this compound exhibits significant biological activity primarily through its interactions with neurotransmitter systems. Notably:

  • Glutamate Receptor Modulation : The compound may influence glutamate receptors, which are critical for synaptic transmission and plasticity. This suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia.
  • Inhibition of Acetylcholinesterase : The compound has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

Neurological Disorders

The modulation of neurotransmitter systems by this compound positions it as a candidate for treating various neurological disorders:

  • Alzheimer's Disease : By enhancing acetylcholine levels and modulating glutamate receptors, the compound could potentially improve cognitive function in Alzheimer's patients.
  • Schizophrenia : Its action on glutamate receptors may also provide therapeutic benefits for patients with schizophrenia by stabilizing synaptic transmission.

Antidiabetic Activity

A derivative of this compound has been synthesized and tested for hypoglycemic effects. In studies involving diabetic mice, it demonstrated significant antidiabetic activity, outperforming metformin at higher doses . This highlights its potential as a multi-target drug candidate for managing type II diabetes.

Biological Activity Data

Activity Type Target/Mechanism Effect/Outcome Reference
Neurotransmitter ModulationGlutamate ReceptorsPotential treatment for neurological disorders
Acetylcholinesterase InhibitionEnhances cholinergic signalingImproves cognitive function in Alzheimer's disease
Antidiabetic ActivityInsulin secretion promotionSignificant hypoglycemic effect in diabetic models

Case Studies

  • Neuroprotection in Alzheimer's Disease : A study evaluated the effects of this compound on cognitive deficits in a mouse model of Alzheimer's disease. Results indicated improved memory retention and reduced neurodegeneration markers compared to control groups.
  • Hypoglycemic Effects in Diabetic Mice : In a controlled experiment, diabetic mice treated with a derivative of this compound showed a significant decrease in blood glucose levels after administration of 10 mg/kg compared to untreated controls. Higher doses further enhanced these effects .

Q & A

Basic: What are the recommended synthetic routes for 3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid?

Methodological Answer:
A common approach involves coupling the trifluoromethyl-substituted aromatic moiety to the butyric acid backbone. The 2,4-bis(trifluoromethyl)phenyl group can be introduced via Suzuki-Miyaura cross-coupling using 2,4-bis(trifluoromethyl)phenylboronic acid (CAS: 195457-74-0) with a halogenated butyric acid precursor . The amino group is typically protected during synthesis (e.g., using Boc-protection) to avoid side reactions, followed by deprotection under acidic conditions . Alternative routes may involve nucleophilic substitution or reductive amination, depending on precursor availability.

Basic: How should this compound be characterized to confirm its structure and purity?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone structure, with attention to trifluoromethyl group signals (¹⁹F NMR for fluorine environment analysis) .
  • HPLC-MS : Reverse-phase HPLC coupled with mass spectrometry to assess purity and verify molecular weight .
  • Elemental Analysis : Validate empirical formula, particularly for nitrogen and fluorine content .
  • Melting Point Determination : Compare observed values with literature data (e.g., related compounds like 3-(2-trifluoromethylphenyl)propionic acid melt at ~287–294°C) .

Basic: What are the solubility and stability considerations for this compound under laboratory conditions?

Methodological Answer:

  • Solubility : The trifluoromethyl groups enhance lipophilicity, favoring solubility in organic solvents (e.g., DCM, DMSO). Aqueous solubility is limited but can be improved via pH adjustment (e.g., sodium salt formation at basic pH) .
  • Stability : Store at –20°C under inert atmosphere to prevent hydrolysis of the amino group. Stability studies under varying pH (1–12) and thermal stress (25–60°C) are recommended to assess degradation pathways .

Advanced: How can enantiomers of this compound be resolved, given its chiral center?

Methodological Answer:
Chiral separation methods include:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with mobile phases containing hexane:isopropanol (90:10) and 0.1% trifluoroacetic acid for enantiomer resolution .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze ester derivatives of the enantiomers .
  • Crystallization : Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) .

Advanced: What mechanistic insights exist regarding its bioactivity as a GABA analog?

Methodological Answer:
Structural analogs (e.g., 4-amino-3-phenylbutyric acid) act as GABA receptor modulators. The trifluoromethyl groups may enhance binding affinity by increasing hydrophobicity and electron-withdrawing effects, stabilizing interactions with receptor pockets. In vitro assays (e.g., radioligand displacement on rat brain membranes) are recommended to quantify receptor affinity .

Advanced: What analytical challenges arise due to the trifluoromethyl groups, and how are they addressed?

Methodological Answer:

  • NMR Signal Overlap : ¹⁹F NMR (at 470 MHz) resolves trifluoromethyl signals, which often split into distinct peaks due to coupling with adjacent protons .
  • HPLC Retention : High lipophilicity requires optimized mobile phases (e.g., acetonitrile:water with 0.1% formic acid) to prevent column overloading .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish isotopic patterns influenced by fluorine .

Advanced: How can computational modeling predict its interaction with biological targets?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) into GABA receptor models (PDB: 6X3X) can simulate binding. Focus on the trifluoromethyl-phenyl moiety’s role in hydrophobic interactions and the amino group’s hydrogen bonding. MD simulations (GROMACS) assess stability of ligand-receptor complexes over time .

Advanced: How does the compound degrade under accelerated stability conditions?

Methodological Answer:
Forced degradation studies (ICH guidelines):

  • Thermal Stress (40–60°C) : Monitor via TGA/DSC for decomposition thresholds.
  • Photolysis : Expose to UV light (320–400 nm) to identify photo-degradation products (HPLC-MS).
  • Hydrolytic Conditions : Acidic/basic hydrolysis (0.1M HCl/NaOH) at 70°C for 24 hours reveals hydrolytic cleavage of the amino group .

Advanced: What structural analogs have been studied for comparative SAR analysis?

Methodological Answer:
Key analogs include:

  • 4-Hydroxy-4-[4-(trifluoromethyl)phenyl]butyric acid : Evaluated for reduced receptor affinity due to hydroxyl substitution .
  • 3-Amino-4-(4-hydroxyphenyl)butyric acid : Demonstrates altered solubility and pharmacokinetics .
  • Boc-protected derivatives : Used to study metabolic stability and blood-brain barrier penetration .

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